![molecular formula C6H8N2 B1608339 1-Allyl-1H-pyrazole CAS No. 35852-74-5](/img/structure/B1608339.png)
1-Allyl-1H-pyrazole
Overview
Description
1-Allyl-1H-pyrazole (1-AP) is a heterocyclic compound belonging to the pyrazole family, which is composed of two nitrogen atoms and three carbon atoms. It is a versatile compound with a variety of applications in medicinal chemistry and has been used in a range of scientific research studies.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
1-Allyl-1H-pyrazole derivatives have been extensively studied for their antimicrobial properties. These compounds can be designed to target a variety of pathogens, including bacteria and fungi. The pyrazole ring’s ability to interact with different enzymes and receptors in the microbial cell wall makes it a valuable scaffold for developing new antimicrobial agents .
Agriculture: Pesticides and Herbicides
In the agricultural sector, 1-Allyl-1H-pyrazole derivatives serve as active components in pesticides and herbicides. Their structural versatility allows for the synthesis of compounds that can disrupt the life cycle of pests and weeds, thereby protecting crops and improving yield .
Drug Discovery: Anti-inflammatory Drugs
The anti-inflammatory properties of pyrazole derivatives make them candidates for drug discovery efforts aimed at treating conditions like arthritis and other inflammatory diseases. By modulating the inflammatory pathways, these compounds can provide relief from pain and inflammation .
Coordination Chemistry: Ligand Synthesis
1-Allyl-1H-pyrazole can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis, material science, and as models for biological systems .
Material Science: Organic Semiconductors
Pyrazole derivatives are being explored as organic semiconductors due to their electronic properties. They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, 1-Allyl-1H-pyrazole derivatives can be used to design catalysts for various chemical reactions. These catalysts can enhance reaction rates, selectivity, and yield, making them valuable for industrial processes .
Mechanism of Action
Target of Action
1-Allyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been found to interact with various biological targets, including enzymes, receptors, and proteins, contributing to their wide range of biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with protein function . The specific interactions of 1-Allyl-1H-pyrazole with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, leading to a range of downstream effects . For example, some pyrazole derivatives have demonstrated antileishmanial and antimalarial activities, suggesting they may affect the biochemical pathways of these parasites .
Pharmacokinetics
A study on a related compound, a dihydropyrazolo[1,5-a]pyrazin-4(5h)-one, showed poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure
Result of Action
Pyrazole derivatives have been reported to have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor function, and interfering with protein function . These effects can lead to changes in cellular processes and contribute to the compounds’ pharmacological activities.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives
properties
IUPAC Name |
1-prop-2-enylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-8-6-3-4-7-8/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPRRLOPGKVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392963 | |
Record name | 1-ALLYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-1H-pyrazole | |
CAS RN |
35852-74-5 | |
Record name | 1-(2-Propen-1-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35852-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ALLYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-en-1-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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